molecular formula C20H38O2 B12290422 Ethyl Oleate-d5

Ethyl Oleate-d5

Cat. No.: B12290422
M. Wt: 315.5 g/mol
InChI Key: LVGKNOAMLMIIKO-FTVHIXGRSA-N
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Description

Ethyl Oleate-d5 is a deuterated form of ethyl oleate, a fatty acid ester formed by the condensation of oleic acid and ethanol. This compound is often used in scientific research due to its unique properties, including its stability and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Oleate-d5 can be synthesized through the esterification of deuterated ethanol (ethanol-d5) and oleic acid. The reaction typically involves heating the mixture of oleic acid and ethanol-d5 in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst 15. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the esterification process .

Industrial Production Methods

Industrial production of ethyl oleate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or solid acid catalysts are commonly used in industrial settings to promote the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl Oleate-d5 undergoes various chemical reactions, including:

    Esterification: The formation of this compound itself is an esterification reaction.

    Hydrolysis: this compound can be hydrolyzed back to oleic acid and ethanol-d5 in the presence of water and an acid or base catalyst.

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Esterification: Oleic acid, ethanol-d5, sulfuric acid (catalyst), Amberlyst 15 (solid acid catalyst).

    Hydrolysis: Water, hydrochloric acid (acid catalyst), sodium hydroxide (base catalyst).

    Oxidation: Oxygen or other oxidizing agents.

Major Products Formed

Scientific Research Applications

Ethyl Oleate-d5 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a solvent and reagent in various chemical reactions and studies.

    Biology: Employed in studies involving lipid metabolism and fatty acid esterification.

    Medicine: Investigated for its potential use in drug delivery systems and as a vehicle for intramuscular drug administration.

    Industry: Utilized in the production of biodiesel and as a lubricant and plasticizer .

Mechanism of Action

The mechanism of action of ethyl oleate-d5 involves its interaction with various molecular targets and pathways. As a fatty acid ester, it can be incorporated into lipid membranes and affect membrane fluidity and function. It can also undergo metabolic transformations, leading to the formation of bioactive metabolites that can interact with cellular receptors and enzymes .

Comparison with Similar Compounds

Ethyl Oleate-d5 can be compared with other similar compounds such as:

This compound is unique due to its deuterated ethanol component, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring stable isotopes .

Properties

Molecular Formula

C20H38O2

Molecular Weight

315.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-/i2D3,4D2

InChI Key

LVGKNOAMLMIIKO-FTVHIXGRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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